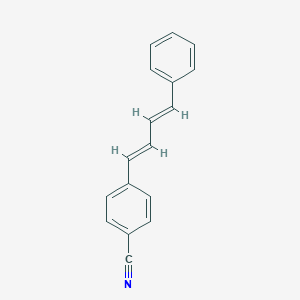

4-(4-Phenyl-1,3-butadienyl)benzonitrile

Description

4-(4-Phenyl-1,3-butadienyl)benzonitrile is a benzonitrile derivative featuring a conjugated 1,3-butadienyl linker connecting a phenyl group to the benzonitrile moiety.

Properties

Molecular Formula |

C17H13N |

|---|---|

Molecular Weight |

231.29g/mol |

IUPAC Name |

4-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzonitrile |

InChI |

InChI=1S/C17H13N/c18-14-17-12-10-16(11-13-17)9-5-4-8-15-6-2-1-3-7-15/h1-13H/b8-4+,9-5+ |

InChI Key |

QFXDQBJWKDMWQE-KBXRYBNXSA-N |

SMILES |

C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C#N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C/C2=CC=C(C=C2)C#N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

BODIPY Fluorescent Dye Derivatives

Compound Name: 4,4-Difluoro-5-(4-phenyl-1,3-butadienyl)-4-bora-3a,4a-diaza-s-indacene-3-undecanoic acid (C11-BODIPY581/591)

- Structure : Incorporates a BODIPY (boron-dipyrromethene) core with the 4-phenyl-1,3-butadienyl group attached to a benzonitrile side chain.

- Synthesis : Derived from 4-(4-phenyl-1,3-butadienyl)benzonitrile precursors via functionalization with a BODIPY fluorophore .

- Applications : Used as a fluorescent probe for lipid peroxidation studies in biological systems, including staining MII eggs and sperm samples .

- Key Properties : Exhibits red fluorescence (581/591 nm excitation/emission) and sensitivity to reactive oxygen species (ROS) .

Comparison: Unlike the BODIPY derivative, 4-(4-phenyl-1,3-butadienyl)benzonitrile lacks the boron-containing heterocyclic core, reducing its fluorescence intensity. The BODIPY variant’s biological applications stem from its fluorogenic properties, whereas the simpler benzonitrile derivative may serve as a synthetic intermediate .

Triazole-Functionalized Benzonitrile Derivatives

Compound Names :

- Structure : Benzonitrile linked to triazole rings via a methyl group.

- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") or nucleophilic substitution using 4-(chloromethyl)benzonitrile .

- Applications : Explored as ligands in coordination chemistry, antimicrobial agents, or intermediates in drug development .

Comparison: The triazole derivatives prioritize stability and heterocyclic functionality over conjugation. The 1,3-butadienyl group in the target compound provides a rigid, planar structure advantageous for charge transport in materials science, whereas triazole derivatives focus on hydrogen bonding and metal coordination.

Polymer Composite Precursors

Compound Name: 4,4′-Bis(4-aminophenoxy)benzonitrile (APBN)

- Structure: Two benzonitrile groups connected via aminophenoxy linkers.

- Synthesis : Prepared as a precursor for polybenzoxazine composites.

- Applications : Enhances thermomechanical stability and flame retardancy in hybrid titania/polybenzoxazine materials .

Comparison: APBN’s bifunctional design contrasts with the mono-substituted 4-(4-phenyl-1,3-butadienyl)benzonitrile. The aminophenoxy groups in APBN facilitate polymerization, whereas the butadienyl group in the target compound may enable π-stacking in organic electronics. Both highlight benzonitrile’s versatility in materials science .

Pharmaceutical Derivatives

Compound Name: (-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile

- Structure: Complex substituents including dimethylamino and fluorophenyl groups.

Comparison: The pharmaceutical derivative emphasizes stereochemical complexity and polar functional groups for drug-receptor interactions. In contrast, 4-(4-phenyl-1,3-butadienyl)benzonitrile’s nonpolar, conjugated structure may limit bioavailability but enhance compatibility with hydrophobic matrices in materials .

Data Table: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.